1-(2,4-Dimethylphenyl)heptan-1-one
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Overview
Description
1-(2,4-Dimethylphenyl)heptan-1-one is an organic compound with the molecular formula C15H22O It is a ketone derivative characterized by the presence of a heptanone chain attached to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)heptan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dimethylbenzene (also known as 2,4-xylene) with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)heptan-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)heptan-1-one depends on the specific application and the target molecule
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, altering their activity and affecting metabolic pathways.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Chemical Interactions: Its reactivity allows it to form covalent bonds with other molecules, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)heptan-1-one can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)butan-1-one: This compound has a shorter carbon chain, which affects its physical and chemical properties.
1-(2,4-Dimethylphenyl)pentan-1-one: Similar structure but with a different chain length, influencing its reactivity and applications.
1-(2,4-Dimethylphenyl)hexan-1-one: Another homolog with varying chain length, leading to differences in boiling points, solubility, and other properties.
The uniqueness of this compound lies in its specific chain length and the presence of the dimethylphenyl group, which imparts distinct aromatic properties and reactivity.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)heptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-4-5-6-7-8-15(16)14-10-9-12(2)11-13(14)3/h9-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOOWKNPFQPTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=C(C=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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